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Introduction
Nicotinamide adenine dinucleotide (NADH) is an essential and costly cofactor for a wide range

of redox biocatalysts used in the synthesis of pharmaceuticals, fine chemicals, and other high-

value products. The stoichiometric use of NADH is economically prohibitive for industrial-scale

processes. Continuous regeneration of NADH from its oxidized form (NAD⁺) is therefore a

critical requirement. Formate dehydrogenase (FDH) has emerged as a workhorse enzyme for

NADH regeneration due to its high specificity, the irreversible nature of the formate oxidation

reaction, and the benign nature of its byproduct, carbon dioxide, which is easily removed from

the reaction mixture.[1][2][3]

Immobilization of FDH onto solid supports offers significant advantages over the use of the free

enzyme, including enhanced stability (thermal and operational), simplified product purification,

and the ability for continuous operation in flow-through reactors.[4][5][6][7] These application

notes provide an overview of the characteristics of immobilized FDH and detailed protocols for

its preparation, characterization, and application in continuous NADH regeneration systems.
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Enhanced Stability: Immobilization can significantly improve the thermal and operational

stability of FDH, making it more robust for industrial applications.[4][8][9]

Reusability: Immobilized enzymes can be easily recovered and reused over multiple reaction

cycles, drastically reducing the overall cost of the biocatalyst.[8][10]

Continuous Operation: Immobilized FDH is well-suited for use in continuous flow reactors,

enabling high-productivity processes.[1]

Simplified Downstream Processing: The separation of the biocatalyst from the reaction

mixture is straightforward, leading to a cleaner product stream.[7]

Data Presentation: Performance of Immobilized
Formate Dehydrogenase
The following tables summarize quantitative data from various studies on immobilized FDH,

highlighting the improvements in stability and reusability.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16529396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7447899/
https://pubs.acs.org/doi/10.1021/acssuschemeng.4c07586
https://pmc.ncbi.nlm.nih.gov/articles/PMC7447899/
https://www.researchgate.net/publication/337690264_Immobilization_of_formate_dehydrogenase_on_polyethylenimine-grafted_graphene_oxide_with_kinetics_and_stability_study
https://www.researchgate.net/publication/274027702_NADH_regenerated_using_immobilized_FDH_in_a_continuously_supplied_reactor_-_Application_to_L-lactate_synthesis
https://www.tandfonline.com/doi/full/10.1080/10242422.2025.2450363
https://www.benchchem.com/product/b1220265?utm_src=pdf-body
https://www.benchchem.com/product/b1220265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immobilization
Support/Method

Enzyme Source
Stability
Improvement

Reference

Polyethylenimine-

grafted Graphene

Oxide

Not Specified

Retained 24.8%

activity after 2.5 hours

at 60°C (vs. 2.78% for

free FDH)

[8]

Glyoxyl-Agarose Candida boidinii

150-fold more stable

than the soluble

enzyme

[11]

Amino-epoxy

Supports
Candida boidinii

12-fold more stable

than the soluble

enzyme

[11]

Cross-linked Enzyme

Aggregates (CLEA)

with dextran

polyaldehyde

Candida boidinii

3.6-fold more

thermally stable than

the free enzyme

[12]

Nanostructured

Carriers (HOF-101)

Paenibacillus

barengoltzii (PbFDH)

Retained ~80%

activity after 30 days

of storage

[9]

Mesostructured

Clinoptilolite
Candida boidinii

Significant thermal

stability increase at

50°C compared to

free enzyme

[13][14]
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Immobilization
Support/Method

Enzyme Source
Reusability
Performance

Reference

Polyethylenimine-

grafted Graphene

Oxide

Not Specified

Retained 47.4% of

initial activity after 8

cycles

[8][10]

Cross-linked Enzyme

Aggregates (CLEA)

with dextran

polyaldehyde

Candida boidinii

Retained over 95% of

initial activity after 10

cycles

[12]

Glyoxyl Silica Candida methylica
Retained 60% of initial

activity after 10 reuses
[15]

Glyoxyl Agarose Candida methylica
Retained 56% of initial

activity after 10 reuses
[15]

Aldehyde-

functionalized

Immobead 150

Candida methylica
Retained 51% of initial

activity after 10 reuses
[15]

Nanostructured

Carriers (HOF-101)

Paenibacillus

barengoltzii (PbFDH)

Maintained almost

85% of formic acid

production capacity

after 10 cycles

[9]

Table 3: Kinetic Parameters of Free vs. Immobilized Formate Dehydrogenase
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Enzyme Form
Km (mM) for
Formate

Vmax
(µmol/min/mg)

Catalytic
Efficiency
(kcat/Km)

Reference

Free FDH 5.277 3.4693 0.6574 [10]

Graphene Oxide-

FDH
5.688 3.3820 0.5946 [10]

Polyethylenimine

-Graphene

Oxide-FDH

Not specified Not specified Not specified [8]
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Caption: Enzymatic reaction catalyzed by Formate Dehydrogenase (FDH).
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Caption: Continuous NADH regeneration cycle using immobilized FDH.
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Caption: General experimental workflow for FDH immobilization and characterization.
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Protocol 1: Immobilization of Formate Dehydrogenase
on Polyethylenimine-Grafted Graphene Oxide
This protocol is adapted from the methodology described for enhancing FDH stability and

reusability.[8][10]

Materials:

Graphene oxide (GO)

Polyethylenimine (PEI)

Formate Dehydrogenase (FDH) solution

Tris-HCl buffer (pH 10)

Deionized water

Centrifuge

Procedure:

Preparation of PEI-grafted GO (GO-PEI):

Disperse a known concentration of GO in deionized water.

Add PEI solution to the GO dispersion and stir for a specified time (e.g., 24 hours) at room

temperature to allow for grafting.

Wash the resulting GO-PEI composite multiple times with deionized water via

centrifugation to remove unbound PEI.

Enzyme Immobilization:

Resuspend the prepared GO-PEI in Tris-HCl buffer (pH 10).

Add the FDH solution to the GO-PEI suspension. The optimal enzyme concentration

should be determined empirically.[10]
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Incubate the mixture at a controlled temperature (e.g., 4°C) with gentle shaking for a

defined period (e.g., 2-4 hours) to allow for enzyme adsorption and binding.

Collect the immobilized enzyme (GO-PEI-FDH) by centrifugation (e.g., 10,000 rpm for 15

min at 4°C).[8]

Wash the GO-PEI-FDH pellet with Tris-HCl buffer (pH 10) to remove any unbound

enzyme.[8]

Protocol 2: Spectrophotometric Assay for Formate
Dehydrogenase Activity
This protocol is a standard method for determining FDH activity by monitoring the formation of

NADH.[16][17]

Materials:

Sodium phosphate buffer (e.g., 100 mM, pH 7.0) or Potassium phosphate buffer (e.g., 100

mM, pH 7.6)[17]

Sodium formate solution (e.g., 200 mM)[16]

β-Nicotinamide adenine dinucleotide (NAD⁺) solution (e.g., 10.5 mM)[16]

Free FDH or immobilized FDH suspension

Spectrophotometer capable of measuring absorbance at 340 nm

Cuvettes

Procedure:

Reaction Mixture Preparation:

In a cuvette, prepare the reaction mixture by adding the buffer, sodium formate solution,

and NAD⁺ solution. A typical final volume is 3.0 mL.[16]
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The final concentrations in the assay mixture should be optimized but can be based on

published values (e.g., 57 mM sodium phosphate, 50 mM formate, 1.1 mM NAD⁺).[16]

For a blank, substitute the enzyme solution with the corresponding buffer.

Enzyme Addition and Measurement:

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).[16][17]

Initiate the reaction by adding a small volume of the FDH solution or a known amount of

the immobilized FDH suspension to the cuvette.

Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm

for a period of time (e.g., 5 minutes).[16]

Calculation of Activity:

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear

portion of the curve.

Calculate the enzyme activity using the Beer-Lambert law. One unit of FDH activity is

typically defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of

NADH per minute under the specified conditions. The molar extinction coefficient of NADH

at 340 nm is 6220 L·mol⁻¹·cm⁻¹.[9]

Protocol 3: Reusability Assay for Immobilized Formate
Dehydrogenase
This protocol assesses the operational stability of the immobilized FDH over multiple reaction

cycles.[8]

Materials:

Immobilized FDH

Reaction buffer (e.g., Tris-HCl, pH 10)[8]

Substrate solution (containing sodium formate and NAD⁺)
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Centrifuge or filtration setup

Procedure:

Initial Activity Measurement (Cycle 1):

Perform an activity assay as described in Protocol 2 using a known amount of the

immobilized FDH. This will serve as the 100% activity reference.

Recovery of Immobilized Enzyme:

After the first reaction cycle, recover the immobilized FDH from the reaction mixture by

centrifugation or filtration.[8]

Wash the recovered immobilized enzyme with the reaction buffer to remove any residual

substrates and products.[8]

Subsequent Reaction Cycles:

Resuspend the washed, immobilized FDH in a fresh substrate solution to start the next

reaction cycle.

Measure the enzyme activity for this cycle.

Repeat the recovery, washing, and reaction steps for the desired number of cycles (e.g.,

8-10 cycles).[8][12]

Data Analysis:

Calculate the relative activity for each cycle by dividing the activity of that cycle by the

initial activity of the first cycle and multiplying by 100.

Plot the relative activity as a function of the cycle number to visualize the operational

stability.

Conclusion
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The immobilization of formate dehydrogenase presents a robust and economically viable

strategy for continuous NADH regeneration in biocatalytic processes. The enhanced stability

and reusability of immobilized FDH, as demonstrated by the compiled data, make it an

attractive choice for industrial applications. The provided protocols offer a starting point for

researchers to develop and optimize their own immobilized FDH systems tailored to specific

biotransformations. Further research into novel immobilization matrices and co-immobilization

strategies with NADH-dependent production enzymes will continue to expand the utility of this

powerful biocatalytic tool.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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